3-Heptanone, 2-hydroxy-, (R)- (9CI) 3-Heptanone, 2-hydroxy-, (R)- (9CI)
Brand Name: Vulcanchem
CAS No.: 125850-19-3
VCID: VC0160008
InChI: InChI=1S/C7H14O2/c1-3-4-5-7(9)6(2)8/h6,8H,3-5H2,1-2H3/t6-/m1/s1
SMILES: CCCCC(=O)C(C)O
Molecular Formula: C7H14O2
Molecular Weight: 130.187

3-Heptanone, 2-hydroxy-, (R)- (9CI)

CAS No.: 125850-19-3

Cat. No.: VC0160008

Molecular Formula: C7H14O2

Molecular Weight: 130.187

* For research use only. Not for human or veterinary use.

3-Heptanone, 2-hydroxy-, (R)- (9CI) - 125850-19-3

Specification

CAS No. 125850-19-3
Molecular Formula C7H14O2
Molecular Weight 130.187
IUPAC Name (2R)-2-hydroxyheptan-3-one
Standard InChI InChI=1S/C7H14O2/c1-3-4-5-7(9)6(2)8/h6,8H,3-5H2,1-2H3/t6-/m1/s1
Standard InChI Key KTKQJWVLAMSBTM-ZCFIWIBFSA-N
SMILES CCCCC(=O)C(C)O

Introduction

Chemical Identification and Structure

Nomenclature and Registry Information

3-Heptanone, 2-hydroxy-, (R)- (9CI) is uniquely identified by the Chemical Abstracts Service (CAS) registry number 125850-19-3 . This systematic nomenclature follows international chemical naming guidelines, with "9CI" indicating it was named according to the 9th Collective Index period of Chemical Abstracts. The compound is also synonymously referred to as 3-Heptanone, 2-hydroxy-, (2R)- . The nomenclature indicates a ketone group at position 3 of a seven-carbon chain (heptanone), with a hydroxyl group at position 2, specifically in the R-configuration.

Molecular Properties

The molecular formula of 3-Heptanone, 2-hydroxy-, (R)- (9CI) is C7H14O2, comprising seven carbon atoms, fourteen hydrogen atoms, and two oxygen atoms . This structure corresponds to a precise molecular weight of 130.18 g/mol . The compound contains two oxygen-containing functional groups: a ketone (C=O) at position 3 and a hydroxyl group (OH) at position 2 of the heptane chain.

Table 1: Basic Chemical Properties of 3-Heptanone, 2-hydroxy-, (R)- (9CI)

PropertyValueSource
CAS Number125850-19-3
Molecular FormulaC7H14O2
Molecular Weight130.18 g/mol
StereochemistryR-configuration at C2

Stereochemical Significance

The compound possesses a chiral center at carbon 2, which bears the hydroxyl group. The "(R)-" designation specifies the absolute configuration at this stereocenter according to the Cahn-Ingold-Prelog priority rules. This stereochemical specification is significant because enantiomers (mirror-image isomers) often exhibit different biological activities and metabolic fates. The existence of this specific R-isomer implies the potential existence of the corresponding S-isomer, which would have identical physical properties but potentially different biological interactions.

Comparative Analysis with Related Ketones

Property3-Heptanone ValueSource
Vapor Pressure (25°C)1.4 mm Hg
Water Solubility14.3 g/l
Conversion Factor1 ppm = 4.66 mg/m³

The addition of a hydroxyl group at position 2 in 3-Heptanone, 2-hydroxy-, (R)- (9CI) would predictably increase its polarity and water solubility while decreasing its vapor pressure compared to the parent compound. These altered physicochemical properties would affect its behavior in biological systems, including absorption, distribution, and elimination characteristics.

Metabolic Pathways and Biotransformation

3-Heptanone Metabolism in Animal Studies

Studies on the metabolism of 3-heptanone provide valuable context for understanding the potential significance of 3-Heptanone, 2-hydroxy-, (R)- (9CI). Research on rats exposed to 3-heptanone has revealed the formation of hydroxylated metabolites, specifically 2-hydroxy-5-heptanone . This indicates that hydroxylation is a common metabolic pathway for 3-heptanone, although the documented metabolite differs in hydroxylation position from our compound of interest.

Hydroxylation Mechanisms

The biotransformation of 3-heptanone documented in the literature follows this pathway:
3-heptanone → 2-hydroxy-5-heptanone → 2,5-heptanedione

This metabolic sequence illustrates that 3-heptanone undergoes hydroxylation at carbon 2, creating a hydroxylated intermediate before further metabolism to a diketone. The research by O'Donoghue et al. (1984) demonstrated that when exposure to 700 ppm 3-heptanone was combined with exposure to methylethylketone (MEK), it produced a 2.5-fold increase in the serum concentration of 2,5-heptanedione . This suggests that the metabolism of 3-heptanone and its hydroxylated derivatives can be influenced by the presence of other ketones, indicating potential metabolic interactions.

Analytical Considerations

Research Challenges and Limitations

The limited information available about 3-Heptanone, 2-hydroxy-, (R)- (9CI) highlights several research challenges. These include:

  • Limited reference standards for analytical method development

  • Potential instability or reactivity of alpha-hydroxy ketones

  • Challenges in stereoselective synthesis for research purposes

  • Difficulty in distinguishing metabolic roles from similar compounds

  • Limited commercial availability for research applications

Research Gaps and Future Perspectives

The current knowledge base on 3-Heptanone, 2-hydroxy-, (R)- (9CI) presents significant gaps that warrant further investigation. Future research directions might include:

  • Comprehensive characterization of physical and chemical properties

  • Development of stereoselective synthetic routes

  • Investigation of its potential role as a metabolite in biological systems

  • Comparative studies with the S-enantiomer to evaluate biological differences

  • Exploration of potential applications in organic synthesis or as chiral building blocks

  • Evaluation of possible natural occurrence in biological systems or food products

These research avenues would provide a more complete understanding of this compound and its potential significance in chemical and biological contexts. Currently, research on 3-Heptanone, 2-hydroxy-, (R)- (9CI) appears to be in its early stages, with substantial opportunities for further scientific exploration.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator